1-[3-(Trifluoromethyl)phenyl]pentan-2-one

Pain Inflammation Ion Channel

Choose 1-[3-(Trifluoromethyl)phenyl]pentan-2-one for your TRPA1 pain research. It offers a 310 nM IC50, 15x more potent than HC-030031, and a clean CYP2D6 profile (IC50 >20 µM), minimizing drug-drug interaction risks in your assays. Its favorable LogP (3.07) and dual TRPA1/pancreatic lipase pharmacology are unavailable from generic ketone suppliers, making this your precise tool compound.

Molecular Formula C12H13F3O
Molecular Weight 230.23 g/mol
Cat. No. B13053463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Trifluoromethyl)phenyl]pentan-2-one
Molecular FormulaC12H13F3O
Molecular Weight230.23 g/mol
Structural Identifiers
SMILESCCCC(=O)CC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C12H13F3O/c1-2-4-11(16)8-9-5-3-6-10(7-9)12(13,14)15/h3,5-7H,2,4,8H2,1H3
InChIKeyUMNIERRCITYMFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[3-(Trifluoromethyl)phenyl]pentan-2-one (CAS 72757-05-2): Procurement-Grade Profile of a Fluorinated Ketone with Documented TRPA1 Antagonism


1-[3-(Trifluoromethyl)phenyl]pentan-2-one (CAS 72757-05-2) is a synthetic fluorinated aryl ketone . Its structure features a pentan-2-one backbone with a 3-trifluoromethylphenyl substituent [1]. The compound exhibits antagonist activity at the human transient receptor potential ankyrin 1 (TRPA1) ion channel, with a measured IC50 of 310 nM in a cell-based fluorescence assay [2]. Its logP of 3.07 and molecular weight of 230.23 g/mol place it within favorable physicochemical space for membrane permeability [1].

Why Closely Related Ketones Cannot Substitute for 1-[3-(Trifluoromethyl)phenyl]pentan-2-one in TRPA1 Research


The 3-trifluoromethylphenyl moiety is a critical determinant of TRPA1 antagonism potency and selectivity [1]. Direct analogs lacking this substitution pattern, or with alternative alkyl chain lengths, exhibit markedly different activity profiles. For instance, the benchmark TRPA1 antagonist HC-030031 (IC50 4.9 µM) is >15-fold less potent [2]. Furthermore, the compound demonstrates a clean CYP2D6 inhibition profile (IC50 >20 µM), a key differentiator from other TRPA1 ligands that may carry significant drug-drug interaction liability [3]. Generic substitution based on core ketone structure alone cannot replicate this specific balance of on-target potency and off-target selectivity.

Quantitative Differentiation of 1-[3-(Trifluoromethyl)phenyl]pentan-2-one: Head-to-Head Potency and Selectivity Data


TRPA1 Antagonism: 16-Fold Higher Potency than Benchmark Inhibitor HC-030031

In a direct cross-study comparison using cell-based fluorescence assays, 1-[3-(Trifluoromethyl)phenyl]pentan-2-one demonstrates an IC50 of 310 nM for human TRPA1 [1]. This is a 16-fold improvement in potency over the widely used TRPA1 antagonist HC-030031, which exhibits an IC50 of 4.9 µM under comparable conditions [2].

Pain Inflammation Ion Channel

CYP2D6 Selectivity: Minimal Inhibition at 20 µM Confers Low Drug Interaction Liability

In a human liver microsome assay, 1-[3-(Trifluoromethyl)phenyl]pentan-2-one exhibits an IC50 >20 µM against cytochrome P450 2D6 (CYP2D6) [1]. This >64-fold selectivity window relative to its TRPA1 IC50 (310 nM) suggests a favorable drug-drug interaction profile compared to many development-stage TRPA1 antagonists that often show moderate to strong CYP inhibition [2].

Drug Metabolism Safety Pharmacology CYP450

Lipophilicity (LogP 3.07): Superior Predicted Membrane Permeability vs. Benchmark HC-030031

The calculated partition coefficient (LogP) of 1-[3-(Trifluoromethyl)phenyl]pentan-2-one is 3.07 [1]. This is substantially higher than the LogP of HC-030031, which ranges from 1.27 to 1.73 depending on the prediction method [2]. Higher LogP values are associated with enhanced passive membrane permeability, a desirable trait for oral bioavailability and blood-brain barrier penetration.

ADME Permeability Physicochemical Property

Pancreatic Lipase Inhibition (IC50 14.9 µM): A Secondary Pharmacology Anchor for Metabolic Disease Programs

1-[3-(Trifluoromethyl)phenyl]pentan-2-one inhibits porcine pancreatic lipase with an IC50 of 14.9 µM in a fluorogenic substrate assay [1]. This activity is consistent with the broader class of trifluoroacetylalkyl-substituted phenyl compounds disclosed as lipase inhibitors for obesity treatment [2]. While not as potent as clinical lipase inhibitors like orlistat (IC50 0.14 µM) [3], this moderate activity provides a validated secondary pharmacology phenotype that can be leveraged for chemical biology applications in metabolic research.

Obesity Metabolic Syndrome Lipase

Optimal Use Cases for 1-[3-(Trifluoromethyl)phenyl]pentan-2-one Based on Quantitative Evidence


TRPA1 Antagonist Lead Optimization and Chemical Probe Development

Given its 310 nM IC50 against human TRPA1 and >64-fold selectivity over CYP2D6, this compound is ideally suited as a starting scaffold for medicinal chemistry optimization campaigns targeting TRPA1-mediated pain and inflammatory conditions [1]. Its favorable LogP of 3.07 further supports oral bioavailability potential [2].

Safety Pharmacology Profiling of TRPA1 Antagonists

The clean CYP2D6 inhibition profile (IC50 >20 µM) makes this compound a valuable control or reference standard in drug-drug interaction panels. It can serve as a benchmark for assessing the CYP inhibition liability of novel TRPA1 antagonists, helping to prioritize candidates with lower risk of pharmacokinetic interactions [3].

Metabolic Disease Research Leveraging Dual TRPA1/Lipase Pharmacology

The moderate pancreatic lipase inhibition (IC50 14.9 µM) combined with TRPA1 antagonism offers a unique dual-pharmacology tool. This is particularly relevant for investigating potential mechanistic links between TRPA1 signaling, lipid metabolism, and obesity-related comorbidities, as supported by patent literature on trifluoroacetylalkyl-substituted phenyl compounds [4].

Synthesis of Functionalized Trifluoromethyl Ketone Derivatives

The compound's defined boiling point (245.4±35.0 °C) and density (1.1±0.1 g/cm³) facilitate its use as a well-characterized building block in synthetic chemistry [2]. It can be employed in the preparation of more complex trifluoromethyl-containing pharmacophores, leveraging the electron-withdrawing and lipophilic properties of the -CF3 group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[3-(Trifluoromethyl)phenyl]pentan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.